molecular formula C17H19NO3S2 B2606703 3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide CAS No. 1208960-78-4

3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide

Cat. No.: B2606703
CAS No.: 1208960-78-4
M. Wt: 349.46
InChI Key: OIQKGJFFGLLTGH-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide is a synthetic small molecule characterized by:

  • A propanamide backbone serving as the core structure.
  • A phenylsulfonyl group at the 3-position of the propanamide chain, providing strong electron-withdrawing properties.
  • A cyclopropylmethyl substituent attached to the amide nitrogen, with a thiophen-2-yl group fused to the cyclopropane ring.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-16(8-12-23(20,21)14-5-2-1-3-6-14)18-13-17(9-10-17)15-7-4-11-22-15/h1-7,11H,8-10,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQKGJFFGLLTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropylmethylamine derivative, which is then reacted with a thiophene-containing compound. The resulting intermediate is further reacted with a phenylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name/Identifier Core Structure Key Substituents Biological Relevance/Activity References
Target Compound Propanamide 3-Phenylsulfonyl; cyclopropylmethyl-thiophen-2-yl Hypothesized enzyme/receptor modulation
Narlaprevir (C36H63N5O7S) Azabicyclohexane-propanamide tert-Butylsulfonyl; cyclohexyl-carbamoyl Protease inhibitor (HCV NS3/4A)
MR-39 (FPR2 agonist) Propanamide 4-Cyanophenyl; 3-chloro-4-fluorophenyl-cyclopropylmethyl; fluorophenyl urea Anti-inflammatory (FPR2 agonist)
Tasimelteon (C15H19NO2) Propanamide Cyclopropylmethyl-benzofuran Melatonin receptor agonist (sleep disorders)
Compound 8 () Propanamide Indol-3-yl; cycloheptylpropyl Unspecified (structural study)
Key Observations:

Sulfonyl Groups: The phenylsulfonyl group in the target compound contrasts with Narlaprevir’s tert-butylsulfonyl group. The phenylsulfonyl moiety in the target compound may offer stronger π-π stacking interactions with aromatic residues in target proteins . MR-39 lacks a sulfonyl group but includes a urea substituent, which provides hydrogen-bonding capacity for receptor binding .

Thiophene’s sulfur atom may also influence redox properties or metal coordination . MR-39’s 3-chloro-4-fluorophenyl-cyclopropylmethyl substituent combines halogen atoms for enhanced lipophilicity and van der Waals interactions, critical for membrane-bound FPR2 targeting .

Amide Linkage Variations :

  • All compounds retain the propanamide backbone, but branching and substituent positioning differ. For example, Compound 8 () uses an indole moiety , which could engage in hydrophobic or cation-π interactions absent in the target compound .

Pharmacokinetic and Pharmacodynamic Hypotheses

  • Target Selectivity : The thiophene group in the target compound may confer specificity for thiophene-sensitive pathways (e.g., cytochrome P450 isoforms or kinases), whereas MR-39’s fluorophenyl groups favor inflammation-related targets like FPR2 .
  • Solubility : The phenylsulfonyl group in the target compound could reduce solubility relative to Tasimelteon’s benzofuran system, necessitating formulation adjustments for oral bioavailability.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(phenylsulfonyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide?

The synthesis typically involves amide coupling between a sulfonyl-containing carboxylic acid derivative and a cyclopropane-substituted amine. For example:

  • Step 1 : Prepare the sulfonylpropanoic acid precursor (e.g., 2-methyl-2-(arylsulfonyl)propanoic acid derivatives as in ).
  • Step 2 : Use coupling reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) to activate the carboxyl group .
  • Step 3 : React with the amine component, such as 1-(thiophen-2-yl)cyclopropyl)methylamine, under inert conditions (THF, room temperature) .
  • Purification : Flash column chromatography (silica gel, Hexane/EtOAC gradients) is effective, as demonstrated for structurally related compounds .

Q. How can the structural identity and purity of this compound be validated?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent integration (e.g., thiophene protons at δ 6.8–7.2 ppm, cyclopropane protons at δ 1.2–1.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Melting Point Analysis : Compare observed melting points (e.g., 100–116°C for analogous propanamides) to literature values .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and Hexane/EtOAc eluents; calculate Rf values (e.g., 0.44–0.70 for related amides) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~415–430 Da for similar sulfonamide-propanamides) .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) with this compound?

  • Substituent Variation : Compare analogs with modified cyclopropane rings (e.g., cyclobutane or spirocyclic systems) or alternative sulfonyl groups (e.g., 4-fluorophenylsulfonyl) to assess bioactivity shifts .
  • Biological Assays : Test inhibition of target enzymes (e.g., proteases or kinases) using fluorescence-based assays. For example, highlights similar compounds as enzyme inhibitors .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to protein targets, guided by the thiophene and sulfonyl groups’ electronic profiles .

Q. How can contradictory data in biological activity studies be resolved?

  • Source Analysis : Confirm assay conditions (e.g., pH, temperature) match literature protocols. For instance, thiophene-containing analogs may show pH-dependent solubility .
  • Orthogonal Validation : Replicate results using alternative methods (e.g., SPR vs. ITC for binding affinity measurements).
  • Meta-Analysis : Compare data from structurally related compounds (e.g., notes that cyclopropane groups enhance metabolic stability vs. linear chains) .

Q. What approaches are recommended for improving metabolic stability?

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Modify labile groups (e.g., replace ester linkages with amides) .
  • Isotope Labeling : Use 14C^{14}C-labeled analogs to track metabolic pathways.

Q. How can solubility challenges be addressed during formulation?

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (e.g., 10:90 v/v) for in vitro studies .
  • Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Utilize PLGA nanoparticles to improve bioavailability, as demonstrated for sulfonamide derivatives .

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